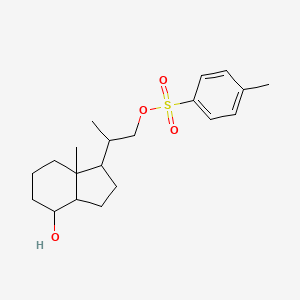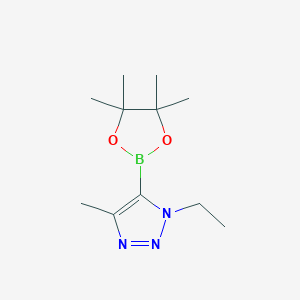
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a triazole ring substituted with an ethyl group, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
The synthesis of 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced through a borylation reaction.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions, often using alkyl halides under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazoles.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling partners (e.g., aryl halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through various coupling and substitution reactions.
Biology: The compound can be used as a probe or ligand in biological studies, particularly in the investigation of boron-containing biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its boron-containing structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole involves its interaction with various molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a valuable tool in bioconjugation and molecular recognition studies. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole can be compared with other similar compounds, such as:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
These compounds share the dioxaborolane moiety but differ in the heterocyclic ring structure and substituents. The unique combination of the triazole ring with the dioxaborolane group in this compound imparts distinct reactivity and properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20BN3O2 |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-7-15-9(8(2)13-14-15)12-16-10(3,4)11(5,6)17-12/h7H2,1-6H3 |
InChI Key |
GHFXPTHFZOVUTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



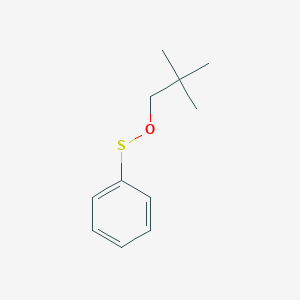
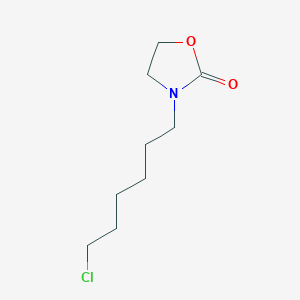
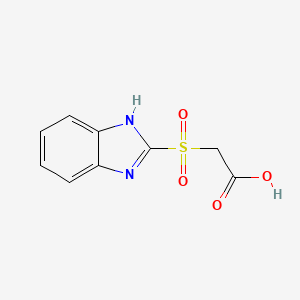
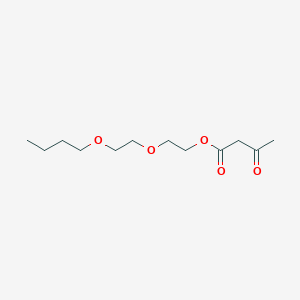

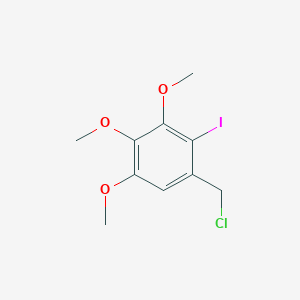

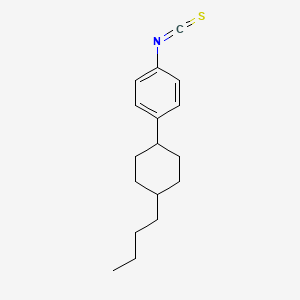
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)



